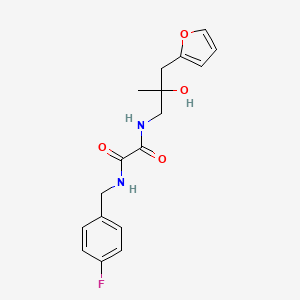
N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a fluorobenzyl group, a furan ring, and an oxalamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar functional groups are often synthesized through methods such as nucleophilic substitution (for introducing the fluorobenzyl group) and condensation reactions (for forming the oxalamide group) .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl group and the furan ring could potentially introduce interesting structural features such as aromaticity and the ability to form hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the oxalamide group could participate in condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces it can form .Applications De Recherche Scientifique
Oxidation Products in Environmental Studies
Research by Alvarez et al. (2009) explored the application of similar furan derivatives in environmental chemistry. They studied the photo-oxidation of furan and its methylated derivatives, which are significant for understanding environmental implications such as atmospheric chemistry and pollution. Their findings revealed that 1,4-dicarbonyls are the main products of the OH-initiated oxidation of furan, indicating its potential relevance in atmospheric chemistry (Alvarez et al., 2009).
Neuroprotective Drug Development
A study by Iwamoto and Kita (2006) investigated a compound structurally similar to N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide. They examined its use as a Na+/Ca2+ exchange inhibitor, finding it to be potentially useful as a neuroprotective drug. This research highlights the compound's potential application in neurological disease treatment (Iwamoto & Kita, 2006).
Metabolism and Disposition Studies
Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) in their drug discovery program, focusing on compounds with a structure similar to the one . This method supported the selection of candidates for further development, emphasizing the compound's importance in pharmacokinetics and metabolism studies (Monteagudo et al., 2007).
Pharmacology and Behavioral Studies
Research by Vanover et al. (2006) on a structurally similar compound, ACP-103, demonstrates its potential as an antipsychotic agent. This study revealed its potent inverse agonist activity at human 5-HT2A receptors, indicating the compound's application in psychiatric drug development (Vanover et al., 2006).
In Vitro Enzymatic Assay for Diabetes
Mphahlele et al. (2020) conducted in vitro enzymatic assays on benzofuran derivatives, including ones similar to the compound , against targets linked to type 2 diabetes. This research underlines the compound's potential application in diabetes treatment (Mphahlele et al., 2020).
Liquid Chromatography-Mass Spectrometry in Drug Metabolism
Zhang et al. (2001) studied the in vitro metabolism of AG7088, a compound with a similar structure, using liquid chromatography and mass spectrometry. This kind of study is crucial for understanding the metabolic fate of pharmaceutical compounds (Zhang et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-17(23,9-14-3-2-8-24-14)11-20-16(22)15(21)19-10-12-4-6-13(18)7-5-12/h2-8,23H,9-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBITMCFSRTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)
![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide](/img/structure/B2875590.png)
![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)
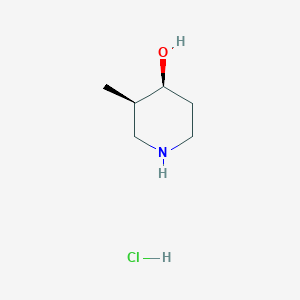
![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)
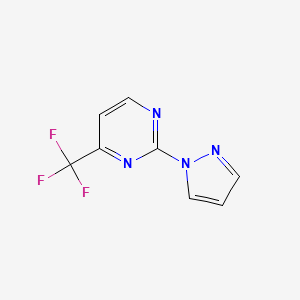
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)
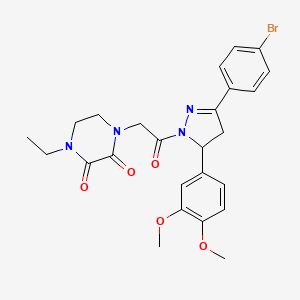
![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)
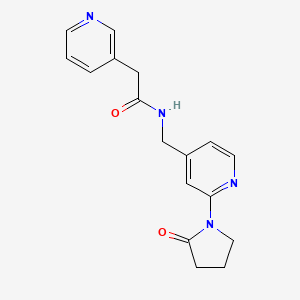
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)
